molecular formula C12H10N2O2 B1618836 (3,4-Dimethoxybenzylidene)malononitrile CAS No. 2972-80-7

(3,4-Dimethoxybenzylidene)malononitrile

Cat. No. B1618836
M. Wt: 214.22 g/mol
InChI Key: RENWPBQTHLAKLS-UHFFFAOYSA-N
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Patent
US05434160

Procedure details

A suspension of malononitrile (7.52 g) and 3,4-dimethoxybenzaldehyde (18.95 g) in ethanol (100 ml) was warmed to reflux temperature with stirring. The orange solution was removed from the heat and piperidine (0.5 ml) added down the condenser. Once the vigorous reaction had subsided, the reaction mixture was reheated to reflux temperature and this maintained for 35 minutes. Copious quantities of a bright yellow solid had appeared by this time. The mixture was cooled in an ice bath for 10 minutes and the yellow solid filtered off, washed with ethanol and ether and dried in vacuo at 70° C. yielding 3,4-dimethoxy benzylidenemalononitrile, m.p.137° C.
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH:11]=O>C(O)C>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH:11]=[C:2]([C:1]#[N:5])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
7.52 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
18.95 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
The orange solution was removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
ADDITION
Type
ADDITION
Details
piperidine (0.5 ml) added down the condenser
CUSTOM
Type
CUSTOM
Details
Once the vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
this maintained for 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the yellow solid filtered off
WASH
Type
WASH
Details
washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C#N)C#N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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